REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][OH:3].C(N(CC)CC)C.[CH3:14][O:15][CH2:16]Cl>C(Cl)Cl>[CH3:14][O:15][CH2:16][O:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
18.02 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OC
|
Name
|
|
Quantity
|
20.24 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
protected from moisture by a drying tube
|
Type
|
WASH
|
Details
|
The mixture is washed with water, 5% aqueous sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCOCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |